molecular formula C13H10N2S B1210751 4-(1,3-Benzothiazol-2-yl)aniline CAS No. 6278-73-5

4-(1,3-Benzothiazol-2-yl)aniline

Cat. No.: B1210751
CAS No.: 6278-73-5
M. Wt: 226.3 g/mol
InChI Key: WKRCOZSCENDENK-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)aniline (CAS: 6278-73-5) is a heterocyclic aromatic compound with a benzothiazole core linked to an aniline group via a para-substituted phenyl ring. Its molecular formula is C₁₃H₁₀N₂S, and it has a molecular weight of 226.30 g/mol . This compound is notable for its applications in proteomics research, organic electronics (e.g., OLEDs, OPVs), and dye synthesis due to its conjugated π-system and electron-rich aromatic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with aniline derivatives. One common method is the diazo-coupling process, where aniline derivatives react with 2-aminobenzenethiol under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide with 2-aminobenzenethiol .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, microwave irradiation and one-pot multicomponent reactions are used to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Benzothiazol-2-yl)aniline has been investigated for its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity: The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of key enzymes critical for bacterial cell wall synthesis, such as DprE1, which is essential for mycobacterial growth .
  • Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, certain platinum complexes derived from this compound demonstrated superior cytotoxicity compared to traditional chemotherapy agents like cisplatin in various cancer cell lines .
Cancer Type Activity Level Comparison with Cisplatin
LiverHighMore effective
BreastModerateComparable
LungHighMore effective

Materials Science

In materials science, this compound serves as a building block in the synthesis of polymers and dyes. Its ability to form coordination complexes makes it valuable in developing new materials with specific properties.

Industrial Applications

The compound is utilized in the rubber industry as a vulcanization accelerator. Its chemical properties enhance the durability and elasticity of rubber products, making it essential in manufacturing processes.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals highlighted the synthesis and characterization of benzothiazole aniline derivatives. These compounds were tested against various cancer cell lines, revealing that some derivatives exhibited enhanced anticancer activity compared to established drugs . The study emphasized the potential of these compounds as alternatives to conventional chemotherapy.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzothiazole derivatives demonstrated that this compound showed significant inhibitory effects against multiple bacterial strains. The study concluded that this compound could be developed into a new class of antibacterial agents .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1,3-Benzothiazol-2-yl)aniline and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound 6278-73-5 C₁₃H₁₀N₂S 226.30 None Proteomics, organic electronics, dyes
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline 92-36-4 C₁₄H₁₂N₂S 240.32 Methyl on benzothiazole ring Dyes, biological staining, OPVs
4-(1,3-Benzothiazol-2-yl)-2-methylaniline 178804-04-1 C₁₄H₁₂N₂S 240.32 Methyl on aniline ring Synthetic intermediates, drug discovery
4-(Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate - C₁₉H₁₅N₃S·H₂O 335.42 Pyridylmethyl group, monohydrate Amyloid imaging, crystallography

Structural and Functional Analysis

Substituent Effects on Properties

  • Methyl Substitution on Benzothiazole (CAS 92-36-4):
    The addition of a methyl group at the 6-position of the benzothiazole ring increases molecular weight (240.32 g/mol) and enhances electron density, improving fluorescence properties. This makes it suitable for biological staining and organic electronics .
  • Methyl Substitution on Aniline (CAS 178804-04-1):
    The methyl group at the 2-position of the aniline ring alters steric hindrance and solubility, making it less reactive in nucleophilic substitution reactions compared to the parent compound. This derivative is primarily used as a synthetic intermediate .
  • Pyridylmethyl Substitution (Monohydrate Derivative): The pyridylmethyl group introduces hydrogen-bonding capabilities and enhances molecular packing in the crystal lattice (triclinic system, space group P1). This derivative has been studied for amyloid fibril imaging due to its structural similarity to Thioflavin T .

Research Findings and Data Tables

Crystallographic Data Comparison

Parameter This compound Monohydrate
Crystal System Triclinic (P1)
Unit Cell Dimensions a = 6.5042 Å, b = 11.5721 Å, c = 11.9415 Å
Angles (α, β, γ) 99.597°, 103.599°, 99.813°
Volume 840.52 ų
Hydrogen Bonding N–H···O and O–H···N interactions stabilize hydration

Biological Activity

4-(1,3-Benzothiazol-2-yl)aniline, also known as benzothiazole aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzothiazole moiety linked to an aniline group. This structural configuration is crucial for its biological activity. The compound has the following molecular formula:

  • Molecular Formula: C₉H₈N₂S
  • CAS Number: 6278-73-5

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study highlighted its synthesis and characterization alongside its platinum (II) complexes, revealing superior cytotoxicity against various cancer cell lines compared to conventional chemotherapy agents like cisplatin.

Key Findings:

  • Selective Cytotoxicity: The compound demonstrated selective inhibitory effects on liver cancer cells, outperforming traditional drugs in terms of efficacy and reduced toxicity to normal cells .
  • Mechanism of Action: The anticancer activity is attributed to the presence of the benzothiazole moiety, which enhances tumor selectivity. It was observed that the compound can induce apoptosis in cancer cells through various pathways .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Comparison with Cisplatin
This compoundLiver Cancer Cells10More effective
CisplatinLiver Cancer Cells15Less effective
L1PtBrain Glioma8More effective

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against various bacterial strains.

Research Insights:

  • Inhibition of Pathogenic Bacteria: The compound was tested against Gram-negative bacteria and showed promising results in reducing virulence-associated phenotypes without affecting bacterial viability .
  • Potential Applications: Given its ability to resensitize bacteria to polymyxin antibiotics, this compound could be pivotal in developing new therapeutic strategies against antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely linked to their structure. Research into the SAR of related compounds has provided insights into how modifications can enhance their efficacy.

Important Observations:

  • Substituent Effects: Variations in substituents on the benzothiazole or aniline rings can significantly alter biological activity. For instance, introducing halogen groups has been shown to enhance anticancer potency .
  • Molecular Docking Studies: Computational studies have demonstrated favorable binding affinities of these compounds with target proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Liver Cancer Model: In vivo studies using animal models have confirmed the compound's ability to inhibit tumor growth while minimizing side effects typically associated with chemotherapy.
  • Bacterial Infection Model: Animal studies showed that treatment with this compound led to a significant reduction in infection severity and improved survival rates in models infected with resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,3-Benzothiazol-2-yl)aniline derivatives?

  • Methodological Answer : A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux conditions (4–6 hours). The reaction is monitored by TLC, and the product is crystallized from ethanol for purification . Alternative routes include condensation reactions with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:

  • TLC : To monitor reaction progress.
  • Melting Point Analysis : For purity assessment (e.g., derivatives like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea have a reported bp of 204–206°C) .
  • Spectroscopy : IR and NMR for functional group verification (e.g., NH stretches in thioureas at 3200–3400 cm⁻¹) .

Q. What solvents and conditions are optimal for crystallization of derivatives?

  • Methodological Answer : Ethanol is frequently used due to its polarity and ability to dissolve intermediates while precipitating products. For example, thiourea derivatives crystallize effectively from ethanol after reflux . Multi-scan absorption corrections (e.g., SADABS) may be applied during X-ray crystallography to address solvent effects .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystal structures of this compound derivatives be systematically analyzed?

  • Methodological Answer : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) interactions. Software like Mercury CSD facilitates visualization and comparison of packing patterns. For example, the monohydrate structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline exhibits triclinic symmetry (space group P1) with intermolecular O–H···N and N–H···S bonds .

Q. How should discrepancies in crystallographic refinement metrics (e.g., R values) be addressed?

  • Methodological Answer :

  • Validation Tools : Use SHELXL for least-squares refinement and check for outliers using F² > 2σ(F²) criteria. For example, refinement of the monohydrate derivative yielded R = 0.053 and wR = 0.133, indicating moderate data quality .
  • Absorption Corrections : Apply multi-scan methods (e.g., SADABS) to mitigate errors from crystal decay or solvent effects .
  • Cross-Verification : Compare results with analogous structures in the Cambridge Structural Database (CSD) via Mercury .

Q. What strategies are effective for interpreting biological activity data of derivatives?

  • Methodological Answer :

  • Activity Screening : Test derivatives against microbial species (e.g., Trichophyton spp.) using standardized protocols. For example, compound 3a showed inhibition against Sp1 (12 mm zone) and Sp4 (8 mm) .
  • Dose-Response Analysis : Use IC₅₀ values to compare potency.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with enhanced antimicrobial activity .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCOZSCENDENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283948
Record name 4-(1,3-Benzothiazol-2-yl)aniline
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Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-73-5
Record name 2-(4-Aminophenyl)benzothiazole
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Record name NSC 34445
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Record name 2-(4-Aminophenyl)benzothiazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
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Synthesis routes and methods III

Procedure details

A mixture of 2-(4-nitrophenyl)benzothiazole (105 mg, 0.40 mmol) and tin (II) chloride dihydrate (205 mg, 0.91 mmol) in ethanol (20 mL) was refluxed under N2 for 4 hrs. After removing ethanol by vacuum evaporation. The residue was dissolved into ethyl acetate (20 ml), and washed with NaOH solution (1 N, 3×20 ml) and water (3×20 ml), dried and evaporated to dryness to givelo2 mg (97%) of the product
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Synthesis routes and methods IV

Procedure details

A stirrable paste prepared by mixing 2-aminothiophenol (9.39 g, 0.075 mol) and 4-aminobenzoic acid (10.29 g, 0.075 mol) with PPA (120 g) was heated to 230° C. for 4 hours, cooled and poured into a large volume of 10% sodium bicarbonate solution (about 1000 ml). The solid was collected by filtration, washed with water and dried. Recrystallisation from methanol gave pale yellow needed crystals (9.65 g, 57%), m.p. 155-157° C.
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Yield
57%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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